6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one
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Overview
Description
6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one is an organic compound characterized by a cyclohexanone core with a butylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one typically involves the reaction of 2,2-dimethylcyclohexanone with a butylsulfanyl reagent under specific conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one involves interactions with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-[(tert-Butylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 2-({[2-(Butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide
Uniqueness
6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
67218-06-8 |
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Molecular Formula |
C13H22OS |
Molecular Weight |
226.38 g/mol |
IUPAC Name |
6-(butylsulfanylmethylidene)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C13H22OS/c1-4-5-9-15-10-11-7-6-8-13(2,3)12(11)14/h10H,4-9H2,1-3H3 |
InChI Key |
RPZACQAWPXKHSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC=C1CCCC(C1=O)(C)C |
Origin of Product |
United States |
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